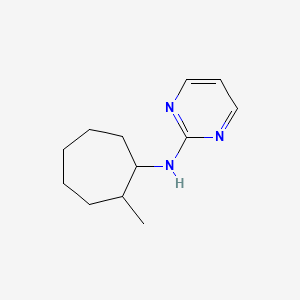

N-(2-methylcycloheptyl)pyrimidin-2-amine

Description

Propriétés

IUPAC Name |

N-(2-methylcycloheptyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-10-6-3-2-4-7-11(10)15-12-13-8-5-9-14-12/h5,8-11H,2-4,6-7H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKLEJFHKDMDOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCC1NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrimidin-2-amine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of N-(2-methylcycloheptyl)pyrimidin-2-amine with structurally or functionally related compounds:

Structural Analogues with Varied Aromatic/Non-Aromatic Substituents

Physicochemical Properties

| Property | N-(2-Methylcycloheptyl)pyrimidin-2-amine | N-(Pyridin-2-yl)pyrimidin-2-amine | N-(3-Methoxyphenyl)pyrimidin-2-amine |

|---|---|---|---|

| Molecular Weight | ~275 g/mol (estimated) | ~237 g/mol | ~231 g/mol |

| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~2.5 |

| Hydrogen Bond Donors | 1 (NH group) | 1 | 1 |

| Solubility | Low (due to cycloheptyl group) | Moderate | Moderate |

Key Research Findings and Trends

Substituent Effects :

- Steric Bulk : The 2-methylcycloheptyl group may hinder binding to flat binding pockets (e.g., ATP-binding sites in kinases) compared to planar aromatic substituents like pyridin-2-yl .

- Lipophilicity : Enhanced LogP values correlate with improved membrane permeability but may reduce aqueous solubility, necessitating formulation optimization .

Synthetic Flexibility :

- N-(2-Methylcycloheptyl)pyrimidin-2-amine can be synthesized via Buchwald-Hartwig amination or nucleophilic aromatic substitution, similar to methods used for T130 and T132 .

Biological Trade-offs :

- While aromatic substituents (e.g., pyridin-2-yl) optimize kinase inhibition, aliphatic groups like 2-methylcycloheptyl may improve pharmacokinetic profiles by reducing metabolic degradation .

Q & A

Q. How do molecular dynamics (MD) simulations elucidate its membrane permeability?

- Methodology : Run 100-ns MD simulations in lipid bilayers (e.g., POPC membranes) using GROMACS. Calculate free-energy profiles (umbrella sampling) to correlate logD values with passive diffusion rates .

Notes

- References prioritize peer-reviewed crystallographic, synthetic, and pharmacological studies.

- Advanced methodologies emphasize interdisciplinary approaches (e.g., computational + experimental).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.